4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

説明

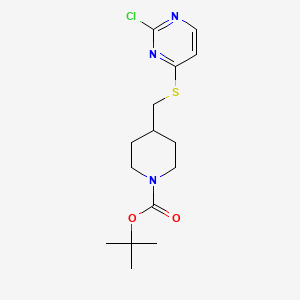

This compound features a piperidine core with a tert-butyl carbamate group at the 1-position and a sulfanylmethyl-linked 2-chloropyrimidine moiety at the 4-position. Such structures are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development .

特性

分子式 |

C15H22ClN3O2S |

|---|---|

分子量 |

343.9 g/mol |

IUPAC名 |

tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3 |

InChIキー |

ACMSGZMMBXHNQF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: The selective displacement of chloride at specific positions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.

Addition Reactions: These reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common reagents used in these reactions include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired transformation. The major products formed from these reactions are typically intermediates that can be further modified to yield the final compound .

科学的研究の応用

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.

Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

作用機序

The mechanism of action of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

- Substituent: 2-Chloro-acetyl-methyl-amino group.

- Key Differences : Replaces the sulfanylmethyl-pyrimidine with an amide-linked chloro-acetyl group. This introduces a polar, hydrogen-bond-capable moiety, altering solubility and metabolic stability compared to the sulfur-linked pyrimidine in the main compound .

- Potential Use: Likely serves as a precursor for bioactive molecules requiring amide-based targeting.

4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Pyrimidine Substituent and Linker Modifications

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 4-Chloro-6-methyl-pyrimidin-2-yloxymethyl.

- Key Differences :

- Linker : Oxygen instead of sulfur (oxymethyl vs. sulfanylmethyl).

- Pyrimidine Substitution : Chlorine at the 4-position and methyl at the 6-position.

- The chlorine’s position may affect steric interactions in target binding .

4-(2-Chloro-6-methyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Substituent : 2-Chloro-6-methyl-pyrimidin-4-yloxy.

- Key Differences :

- Linker : Oxygen-based ether linkage.

- Pyrimidine Substitution : Chlorine at the 2-position and methyl at the 6-position.

- Implications : Similar chlorine placement to the main compound but with an oxygen linker, which may reduce nucleophilic substitution reactivity compared to the sulfur-containing analog .

Piperazine vs. Piperidine Derivatives

4-(6-(3-Chloro-4-fluorophenyl)-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.

- Substituent : 3-Chloro-4-fluorophenyl and 2-methylpyrrolidin-1-yl groups on pyrimidine.

- The bulky aryl group may improve selectivity in kinase inhibition .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Sulfur vs. Oxygen Linkers : Sulfur-containing linkers (e.g., main compound) offer higher metabolic stability but may pose synthesis challenges due to oxidation sensitivity. Oxygen linkers are synthetically simpler but less stable in vivo .

- Chlorine Position : Chlorine at the pyrimidine’s 2-position (main compound) enhances electrophilicity, facilitating cross-coupling reactions critical for drug derivatization. Chlorine at the 4-position (e.g., ) may hinder such reactivity .

- Piperidine vs.

生物活性

4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

- Molecular Formula : C14H19ClN2O2S

- Molecular Weight : 304.83 g/mol

- CAS Number : 1353951-63-9

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its potential as an inhibitor in different enzymatic pathways. Here are some key findings:

Antiviral Activity

Research indicates that compounds with similar structural motifs have shown promise as antiviral agents. For instance, pyrimidine derivatives have been investigated for their ability to inhibit viral neuraminidase, a critical enzyme for the replication of viruses such as influenza .

The proposed mechanism involves the interaction of the compound with specific amino acid residues in the active site of target enzymes. The presence of the chloro-pyrimidine moiety is believed to enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Study 1: Inhibition of Influenza Virus Neuraminidase

A study tested various amino acids and their derivatives against influenza virus neuraminidase, identifying compounds that effectively inhibited the enzyme. The structure of this compound aligns with those found to have significant inhibitory effects, suggesting potential utility in antiviral therapies .

Study 2: Cardiovascular Applications

In another research context, related piperidine derivatives were evaluated for their effects on dilated cardiomyopathy. These studies highlighted the potential cardiovascular benefits of compounds with similar structures, indicating that modifications to the piperidine core could yield therapeutics for heart diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。